2-Bromo-1-(3-bromo-2-methylphenyl)ethanone

Beschreibung

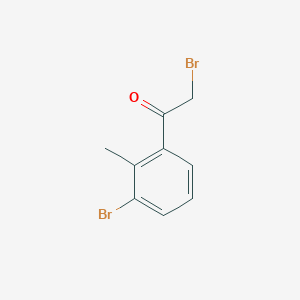

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone is a brominated aromatic ketone characterized by a bromo-substituted acetophenone core with a 3-bromo-2-methylphenyl substituent. The presence of two bromine atoms and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and physical characteristics .

Eigenschaften

Molekularformel |

C9H8Br2O |

|---|---|

Molekulargewicht |

291.97 g/mol |

IUPAC-Name |

2-bromo-1-(3-bromo-2-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8Br2O/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 |

InChI-Schlüssel |

RQZYKKXLAUQRFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1Br)C(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the bromination of 1-(3-bromo-2-methylphenyl)ethanone or closely related acetophenone derivatives. The key steps and conditions are as follows:

- Starting Material: 1-(3-bromo-2-methylphenyl)ethanone or 2-methyl-3-bromoacetophenone.

- Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

- Solvent: Common solvents include acetic acid, chloroform, carbon tetrachloride, or environmentally benign solvents like polyethylene glycol (PEG-400) and water mixtures.

- Temperature: The reaction is typically conducted at low temperatures (0–5°C) to control the exothermic bromination and avoid over-bromination.

- Reaction Time: Varies from minutes to several hours depending on the method and scale.

$$

\text{1-(3-bromo-2-methylphenyl)ethanone} + \text{Br}2 \xrightarrow[\text{0–5°C}]{\text{AcOH or CHCl}3} \text{this compound}

$$

- The reaction mixture is stirred under controlled temperature, followed by quenching and purification steps such as recrystallization or column chromatography.

Alternative Bromination Using N-Bromosuccinimide (NBS)

- NBS is often preferred for selective α-bromination of acetophenones due to its milder and more controllable reactivity.

- Ultrasonic irradiation (18–25 kHz) at moderate temperatures (~80°C) in solvents like PEG-water mixtures has been reported to enhance reaction rates and yields.

- This method is environmentally friendlier and can provide high purity products.

Industrial Production Methods

- Industrial scale synthesis employs continuous flow reactors to optimize temperature control, reaction time, and reagent concentration.

- Use of industrial-grade solvents and brominating agents with in-line purification enhances yield and product consistency.

- Quality control includes monitoring by NMR, HPLC, and melting point analysis to ensure purity.

Data Table: Summary of Preparation Methods

| Method | Brominating Agent | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination with Br₂ | Br₂ | Acetic acid, CHCl₃ | 0–5°C | 1–2 hours | 80–90 | Requires careful temperature control |

| Bromination with NBS + Ultrasound | NBS | PEG-400 / Water | ~80°C (Ultrasound) | 15–20 min | 85–95 | Environmentally benign, selective |

| Industrial continuous flow | Br₂ or NBS | Industrial solvents | Controlled (0–5°C) | Minutes to hours | >90 | Scalable, high purity |

Research Findings and Analysis

Reaction Mechanism Insights

- The α-bromination of acetophenones proceeds via enol or enolate intermediates, which react electrophilically with bromine or NBS.

- Electron-withdrawing bromine substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, facilitating bromination.

- The methyl substituent at the 2-position influences regioselectivity and steric hindrance, favoring bromination at the α-position of the ethanone side chain.

Purification and Characterization

- Purification is commonly achieved by recrystallization from solvents like ethanol or by silica gel column chromatography.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of bromomethylene protons and aromatic substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- Melting Point Analysis: Consistency with literature values confirms purity.

- Infrared Spectroscopy (IR): Carbonyl stretch (~1700 cm^-1) and C–Br vibrations are diagnostic.

Comparative Notes on Related Compounds

- Similar brominated ethanones such as 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone and 2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone are prepared via analogous bromination of substituted acetophenones.

- Variations in substituents (methoxy, nitro, methyl) affect reaction conditions and yields.

- NBS-mediated bromination under ultrasound is increasingly favored for environmentally benign synthesis and better selectivity.

Analyse Chemischer Reaktionen

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(3-bromo-2-methylphenyl)ethanone is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

Medicine: It is explored for its potential pharmacological properties and as a building block in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The carbonyl group can also participate in nucleophilic addition reactions, further contributing to its reactivity .

Vergleich Mit ähnlichen Verbindungen

Tabulated Comparison of Key Analogs

Biologische Aktivität

Chemical Structure and Properties

The compound features two bromine substituents on a phenyl ring and a ketone functional group, which significantly influence its reactivity and biological activity. Its molecular formula is , and it is typically synthesized through bromination reactions in laboratory settings. The presence of bromine atoms may enhance interactions with biological molecules, potentially modulating enzymatic activities or influencing cellular processes through mechanisms such as halogen bonding.

Antimicrobial Properties

Similar compounds in the aryl alkyl ketone class have exhibited antimicrobial properties. The halogen atoms in these structures often contribute to their ability to interact with microbial enzymes or membranes, leading to inhibitory effects. For instance, studies on structurally related brominated compounds have shown significant activity against various bacterial strains, suggesting that 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone could also possess similar properties.

Anticancer Potential

The anticancer activity of brominated compounds has been documented extensively. Research indicates that halogenated derivatives can induce apoptosis in cancer cells by modulating signaling pathways and disrupting cellular homeostasis. Although direct studies on this compound are lacking, its structural analogs have demonstrated efficacy in inhibiting tumor growth and promoting cell death in various cancer models.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Bromo-2-methylphenyl)ethanone | C9H9BrO | Similar structure with different bromine position |

| 1-(3-Bromo-5-methylphenyl)ethanone | C9H9BrO | Exhibits different biological activity |

| 2-Bromo-1-(4-chlorophenyl)ethanone | C9H8BrClO | Contains chlorine instead of bromine |

| 1-(4-Nitrophenyl)ethanone | C9H9NO2 | Nitrophenyl group introduces different reactivity |

| 1-(5-Bromo-2-methylphenyl)ethanone | C9H9BrO | Variation in methyl positioning |

This table highlights how variations in structure can affect chemical reactivity and biological activity, providing a basis for further research into this compound.

The mechanisms by which brominated compounds exert their biological effects often involve:

- Enzyme Inhibition : Brominated compounds can act as competitive or non-competitive inhibitors of key enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The lipophilicity introduced by bromine substituents may enhance membrane penetration, affecting cellular integrity and function.

- Gene Expression Modulation : Some studies suggest that halogenated compounds can influence gene expression related to stress responses and apoptosis.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

- Brominated Chalcones : A study on related chalcone derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications .

- Anticancer Studies : Research into similar brominated ketones has shown promising results in inducing apoptosis in various cancer cell lines, highlighting the need for further exploration into the apoptotic pathways modulated by these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone to maximize yield and purity?

- Methodological Answer : The compound is synthesized via bromination of 1-(3-bromo-2-methylphenyl)ethanone using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. Key parameters include:

- Catalyst selection : AlBr₃ may enhance regioselectivity compared to FeBr₃ due to stronger Lewis acidity .

- Temperature control : Maintain 0–5°C during bromine addition to minimize side reactions (e.g., over-bromination).

- Solvent choice : Dichloromethane or chloroform are preferred for solubility and inertness. Post-reaction, neutralize excess Br₂ with NaHCO₃ or Na₂S₂O₃ to prevent degradation .

- Yield optimization : Recrystallization from diethyl ether or ethanol improves purity, with reported yields up to 85% under optimized conditions .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H NMR reveals the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~190 ppm) and brominated carbons .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹ .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves bond angles and confirms regiochemistry. A recent study reported a mean C–C bond length of 1.49 Å and R-factor = 0.054 for related bromoethanones .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence nucleophilic substitution reactivity?

- Methodological Answer :

- Substituent analysis : The 3-bromo-2-methylphenyl group imposes steric hindrance, slowing SN2 reactions. Electron-withdrawing bromine atoms activate the carbonyl carbon for nucleophilic attack.

- Reactivity screening : Compare reaction rates with amines/thiols under varying conditions (polar aprotic solvents, base catalysis). For example, substitution with piperidine in DMF at 60°C achieves >70% conversion .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict charge distribution at the carbonyl carbon, correlating with experimental reactivity .

Q. How can researchers resolve contradictions in reported bromination yields using different catalysts?

- Methodological Answer :

- Variable testing : Systematically compare FeBr₃ vs. AlBr₃ under identical conditions (solvent, temperature, stoichiometry).

- Mechanistic study : Use in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., bromonium ions). AlBr₃ may stabilize intermediates more effectively, improving yield .

- Byproduct analysis : LC-MS or GC-MS identifies over-brominated derivatives or degradation products, guiding catalyst optimization .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., kinases). The bromine atoms may form halogen bonds with backbone carbonyls.

- MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity from in vitro assays .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., bromine gas release)?

- Methodological Answer :

- Engineering controls : Use closed-loop reactors with scrubbers (e.g., NaOH traps) to neutralize Br₂ vapors .

- PPE protocols : Respirators (NIOSH-approved) and neoprene gloves mandatory during bromine handling .

- Waste management : Quench residual Br₂ with Na₂S₂O₃ before aqueous disposal .

Biological Research Questions

Q. How to design enzyme inhibition assays using this compound?

- Methodological Answer :

- Target selection : Prioritize bromodomain-containing proteins (e.g., BRD4) due to affinity for acetyl-lysine mimics.

- Assay conditions : Use fluorescence polarization (FP) with FITC-labeled peptide substrates. IC₅₀ values are determined via dose-response curves (1–100 µM range) .

- Counter-screening : Test against off-target kinases (e.g., EGFR) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.